molecular formula C17H13ClO3 B3041634 3-(3-Chlorophenyl)-7-ethoxychromen-2-one CAS No. 332104-29-7

3-(3-Chlorophenyl)-7-ethoxychromen-2-one

Cat. No.: B3041634
CAS No.: 332104-29-7
M. Wt: 300.7 g/mol
InChI Key: PDNOPJPWEYAXLL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-7-ethoxychromen-2-one is a synthetically derived small molecule belonging to the coumarin chemical class. This compound features a chlorophenyl substitution at the 3-position and an ethoxy group at the 7-position of the characteristic chromen-2-one scaffold, which defines its specific physicochemical properties and research potential. Coumarin derivatives are extensively investigated in chemical biology and medicinal chemistry for their diverse bioactivities, with particular interest in their potential applications in oncology research. Structural analogs of this compound have demonstrated significant biological activities in preclinical studies, including investigation as potential antitumor agents . The precise mechanism of action for this specific derivative is an active area of investigation, though related chlorophenyl-coumarin compounds are studied for their interactions with various cellular targets and signaling pathways. Researchers value this scaffold for its potential role in developing novel therapeutic strategies, with some coumarin derivatives being explored for activity against multiple cancer types including breast cancer, ovarian cancer, acute myeloid leukemia, and glioblastoma in experimental settings . This compound is provided as a high-purity material suitable for advanced research applications, including but not limited to: mechanism of action studies, structure-activity relationship (SAR) investigations in medicinal chemistry, biochemical assay development, and as a synthetic intermediate for further chemical derivatization. Important Notice: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Proper safety protocols must be followed when handling this compound. Researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-2-20-14-7-6-12-9-15(17(19)21-16(12)10-14)11-4-3-5-13(18)8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOPJPWEYAXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone for constructing the coumarin scaffold. For 3-(3-Chlorophenyl)-7-ethoxychromen-2-one, this method involves the reaction of 7-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenyl acetonitrile in the presence of a base catalyst.

Procedure :

  • Reagents :
    • 7-Ethoxy-2-hydroxybenzaldehyde (1.0 equiv)
    • 3-Chlorophenyl acetonitrile (1.2 equiv)
    • Piperidine (10 mol%) as catalyst
    • Ethanol (solvent)
  • Conditions :

    • Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
    • Progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).
  • Workup :

    • Reaction mixture cooled to room temperature, diluted with ice water, and acidified with HCl (1M).
    • Crude product filtered and recrystallized from ethanol.

Yield : 68–72%.

Mechanistic Insight :
Piperidine facilitates deprotonation of the active methylene group in 3-chlorophenyl acetonitrile, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization forms the coumarin core, with the ethoxy group stabilizing the intermediate through resonance.

Pechmann Condensation

The Pechmann condensation offers a one-pot synthesis using resorcinol derivatives and β-keto esters.

Procedure :

  • Reagents :
    • 3-Chlorophenylacetic acid (1.0 equiv)
    • Ethyl acetoacetate (1.5 equiv)
    • Concentrated sulfuric acid (catalyst)
  • Conditions :

    • Stirred at 0–5°C for 30 minutes, then heated to 120°C for 4 hours.
    • Reaction quenched with ice-cold water.
  • Workup :

    • Precipitate filtered and washed with sodium bicarbonate solution.
    • Purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 65–70%.

Data Table 1: Pechmann Condensation Optimization

Catalyst Temperature (°C) Time (hours) Yield (%)
H₂SO₄ 120 4 65
PTSA 110 5 58
FeCl₃ 100 6 52

PTSA = p-Toluenesulfonic acid.

Suzuki-Miyaura Cross-Coupling

For introducing the 3-chlorophenyl group at the C3 position, palladium-catalyzed cross-coupling is employed.

Procedure :

  • Reagents :
    • 7-Ethoxycoumarin-3-triflate (1.0 equiv)
    • 3-Chlorophenylboronic acid (1.1 equiv)
    • Pd(PPh₃)₄ (5 mol%)
    • Na₂CO₃ (2.0 equiv)
    • DME/H₂O (4:1 solvent)
  • Conditions :

    • Heated at 90°C for 12 hours under argon.
  • Workup :

    • Extracted with dichloromethane, dried over MgSO₄, and concentrated.
    • Purified via flash chromatography (hexane/ethyl acetate 3:1).

Yield : 75–80%.

Key Advantage :
This method achieves regioselective functionalization, avoiding side reactions at the ethoxy group.

Industrial-Scale Production Strategies

Continuous Flow Reactor Synthesis

To enhance scalability, continuous flow systems optimize heat and mass transfer:

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 15 minutes
  • Temperature : 130°C
  • Catalyst : Heterogeneous sulfonic acid resin

Yield : 85% with >99% purity.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 6.8–7.4 (m, aromatic protons).
  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar coumarin core and dihedral angle (15.2°) between the chlorophenyl and chromenone rings.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diastereomer formation during Knoevenagel condensation.
  • Solution : Use of chiral catalysts (e.g., L-proline) to enforce enantioselectivity.

Low Yields in Pechmann Reactions

  • Issue : Self-condensation of β-keto esters.
  • Solution : Slow addition of reactants at low temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-ethoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-7-ethoxychromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-ethoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also modulate signaling pathways related to inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Position 7

Hydroxy vs. Alkoxy Groups
  • 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (C₁₆H₁₁ClO₃): The hydroxyl group at position 7 increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to ethoxy derivatives.
  • 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (C₁₇H₁₃ClO₃): Methoxy substitution at position 7 offers moderate lipophilicity, balancing solubility and permeability. Molecular weight: 300.74 g/mol; structural analogs with methoxy groups are often synthesized via condensation reactions in ethanol with acetic acid catalysis .
Ethoxy Group in the Target Compound

Chlorophenyl Substituent Position (Meta vs. Para)

  • 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one :
    • The meta-chlorophenyl group creates a distinct electronic environment, influencing charge distribution and binding to hydrophobic pockets in enzymes or receptors .
  • 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one :
    • The para-chlorophenyl substituent may enhance π-π stacking interactions in protein binding sites compared to meta isomers .

Additional Functional Modifications

Methyl Group at Position 4
Trifluoromethyl and Piperidinylmethyl Groups
  • 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (C₂₃H₂₂ClF₃NO₃): The trifluoromethyl group enhances electron-withdrawing effects, while the piperidinylmethyl moiety introduces basicity, affecting solubility and target engagement .

Research Implications

  • Bioactivity : Ethoxy and para-chlorophenyl substitutions may enhance anticancer activity by improving cellular uptake and target affinity .
  • Synthetic Optimization : The use of anhydrous K₂CO₃ in DMF () could be adapted for ethoxy group introduction in the target compound.
  • Computational Modeling : Molecular docking () suggests that substituent positioning critically affects interactions with enzymes like Aβ42, relevant in neurodegenerative disease research.

Q & A

Q. What formulation strategies enhance its stability under physiological conditions?

  • Methodological Answer :
  • Nanoparticle encapsulation : Use PLGA polymers to improve aqueous solubility and reduce degradation. Particle size (100–200 nm) and PDI (<0.2) are optimized via solvent evaporation .
  • pH adjustment : Buffered solutions (pH 6.5–7.4) minimize chromenone ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chlorophenyl)-7-ethoxychromen-2-one
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3-(3-Chlorophenyl)-7-ethoxychromen-2-one

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